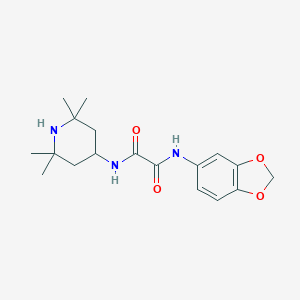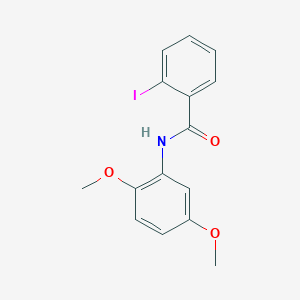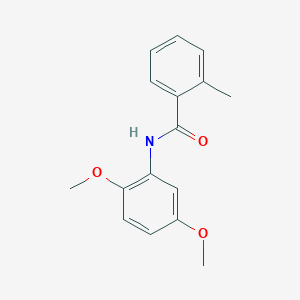![molecular formula C17H17ClN2O5 B398613 N'-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide CAS No. 331713-17-8](/img/structure/B398613.png)
N'-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group, an acetyl group, and a dimethoxybenzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3,4-dimethoxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
化学反应分析
Types of Reactions
N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, alteration of gene expression, and interference with metabolic processes .
相似化合物的比较
Similar Compounds
- 4-chlorophenoxyacetic acid
- 4-chlorophenoxyacetyl chloride
- 3,4-dimethoxybenzohydrazide
Uniqueness
N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications .
属性
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-23-14-8-3-11(9-15(14)24-2)17(22)20-19-16(21)10-25-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZVVXNLSRJIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[Amino-(3-nitrophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B398535.png)
![[[Amino-(3-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate](/img/structure/B398536.png)
![1-[(4-Bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B398538.png)
![[[Amino-(3-nitrophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate](/img/structure/B398539.png)
![2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B398540.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B398544.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398545.png)




